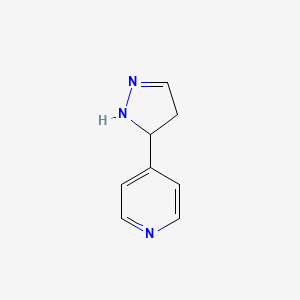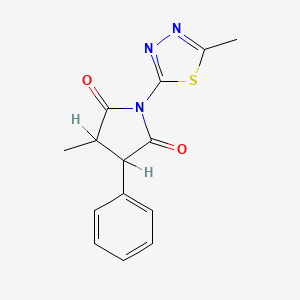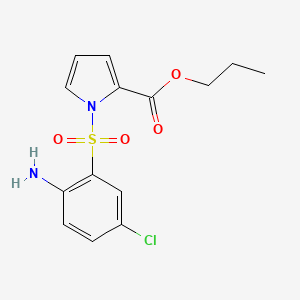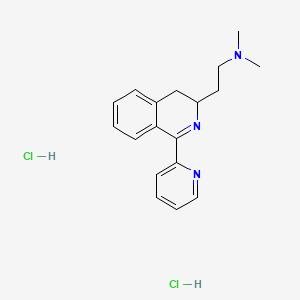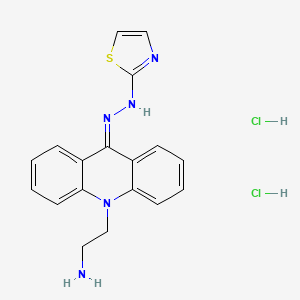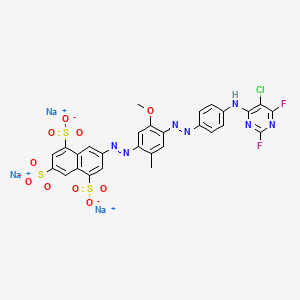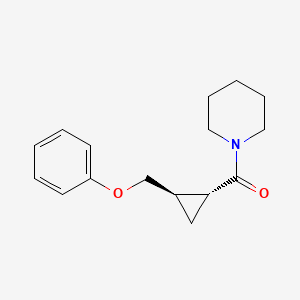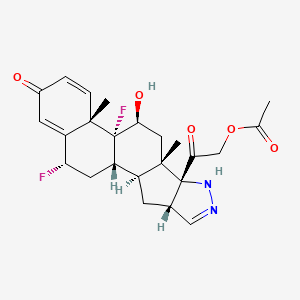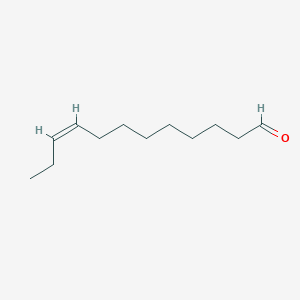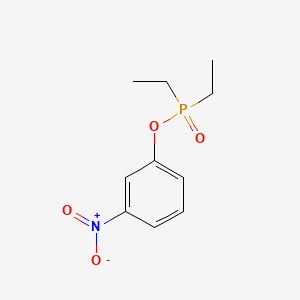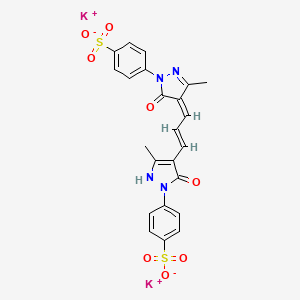
Phosphinic acid, dipropyl-, o-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, dipropyl-, o-nitrophenyl ester is an organophosphorus compound that belongs to the class of phosphinic acids These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl groups and one oxygen atom, which is further bonded to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dipropyl-, o-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with o-nitrophenol. One common method is the reaction of dipropylphosphinic acid with o-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, dipropyl-, o-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dipropylphosphinic acid and o-nitrophenol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Electrophiles such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Hydrolysis: Dipropylphosphinic acid and o-nitrophenol.
Oxidation: Phosphine oxides.
Substitution: Various substituted o-nitrophenyl esters.
Aplicaciones Científicas De Investigación
Phosphinic acid, dipropyl-, o-nitrophenyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphinic acid, dipropyl-, o-nitrophenyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes that process phosphorus-containing substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparación Con Compuestos Similares
Phosphinic acid, dipropyl-, o-nitrophenyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but with a direct P-C bond instead of the ester linkage.
Phosphoric acids: These compounds contain a P=O bond and are more commonly found in biological systems.
Phosphine oxides: These compounds result from the oxidation of phosphinic acids and have distinct chemical properties and applications.
Propiedades
Número CAS |
88618-46-6 |
|---|---|
Fórmula molecular |
C12H18NO4P |
Peso molecular |
271.25 g/mol |
Nombre IUPAC |
1-dipropylphosphoryloxy-2-nitrobenzene |
InChI |
InChI=1S/C12H18NO4P/c1-3-9-18(16,10-4-2)17-12-8-6-5-7-11(12)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
RAKDQIUFRCFVFR-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(CCC)OC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


